molecular formula C28H35N3O4 B023265 Marcfortine A CAS No. 75731-43-0

Marcfortine A

Cat. No. B023265
CAS RN: 75731-43-0
M. Wt: 477.6 g/mol
InChI Key: KYKUTNUWXQVSSU-OVZJSWOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marcfortine A is an indole alkaloid originally isolated from P. roqueforti . It has nematocidal activity against the parasitic nematode H. contortus and inhibits motility of adult worms . Marcfortine A eliminates H. contortus, T. colubriformis, and O. ostertagi from experimentally infected jirds .


Synthesis Analysis

The structure of Marcfortine A was established by X-ray analysis . It was found that Marcfortine A is structurally related to paraherquamides . The first total synthesis of Marcfortine B, a compound closely related to Marcfortine A, has been reported .


Molecular Structure Analysis

Marcfortine A has a molecular formula of C28H35N3O4 . Its average mass is 477.595 Da and its monoisotopic mass is 477.262756 Da . The structure of Marcfortine A was established by X-ray analysis .


Physical And Chemical Properties Analysis

Marcfortine A is a white solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 660.6±55.0 °C at 760 mmHg, and a flash point of 353.3±31.5 °C . It has 7 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its polar surface area is 71 Å2 .

Scientific Research Applications

Biomedical Research: Nematocidal Activity

Marcfortine A, an indole alkaloid isolated from Penicillium roqueforti, exhibits potent nematocidal activity. It has been shown to be effective against the parasitic nematode Haemonchus contortus, with a lethal dose (LD99) of 0.06 µg/ml and an EC50 of 2 µM for inhibiting adult worm motility . This compound has been used to eliminate H. contortus, Trichostrongylus colubriformis, and Ostertagia ostertagi from experimentally infected jirds, showcasing its potential as a lead compound for developing new anthelmintics.

Agriculture: Biocontrol Agent

In agriculture, Marcfortine A’s nematicidal properties can be harnessed as a biocontrol agent to manage nematode pests. Its environmental friendliness makes it a suitable alternative to synthetic chemical nematicides, which have been associated with environmental and health concerns . The use of Marcfortine A could contribute to sustainable agricultural practices by reducing reliance on harmful chemicals.

Veterinary Medicine: Anthelmintic Applications

Marcfortine A has also found applications in veterinary medicine due to its anthelmintic properties. It is structurally related to paraherquamide A and has been used to develop new classes of anthelmintics for controlling gastrointestinal nematodes in animals . These developments are crucial for animal health and can help combat drug resistance issues in veterinary parasites.

Industrial Applications: Anthelmintic Manufacturing

Industrially, Marcfortine A serves as a precursor in the synthesis of anthelmintic drugs. Its nematocidal activity is leveraged in the production of compounds that can be used to treat parasitic infections in livestock, which is vital for maintaining the health of animals that are integral to food production and other industries .

Environmental Applications: Eco-Friendly Pesticides

The environmental applications of Marcfortine A include its use in developing eco-friendly pesticides. Its effectiveness against nematodes and the potential for low environmental impact make it a candidate for inclusion in integrated pest management programs that aim to minimize chemical use and promote ecological balance .

Analytical Chemistry: Structural Analysis

Marcfortine A’s established structure through X-ray analysis serves as a reference for analytical chemists . Understanding its complex molecular structure aids in the development of analytical techniques for identifying and characterizing similar bioactive compounds.

Pharmacology: Drug Discovery and Development

In pharmacology, Marcfortine A’s role extends to drug discovery and development. Its structural relationship with other anthelmintics informs the synthesis of new drugs with potentially improved efficacy and safety profiles for treating parasitic infections .

Mechanism of Action

Target of Action

Marcfortine A, an indole alkaloid originally isolated from Penicillium roqueforti , primarily targets parasitic nematodes . It has been found to inhibit the motility of adult worms and has a particular affinity for the α3 subunit-containing human nicotinic acetylcholine receptors (nAChRs) and muscle-type nAChRs .

Mode of Action

The mode of action of Marcfortine A involves blocking cholinergic neuromuscular transmission . It dose-dependently inhibits nicotine-induced calcium mobilization in cells expressing α3 subunit-containing human nAChRs and muscle-type nAChRs . This inhibition disrupts the normal functioning of the nematodes, leading to their paralysis and eventual death .

Biochemical Pathways

Marcfortine A affects several biochemical pathways. It significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways disrupt the normal physiological processes of the nematodes, contributing to their paralysis and death .

Pharmacokinetics

It is known that marcfortine a has potent nematocidal activity, suggesting that it is effectively absorbed and distributed in the host organism .

Result of Action

The primary result of Marcfortine A’s action is the reduction of parasitic nematode populations. It has been shown to eliminate H. contortus, T. colubriformis, and O. ostertagi from experimentally infected jirds . By inhibiting the motility of adult worms, Marcfortine A prevents the nematodes from feeding and reproducing, leading to their eventual death .

properties

IUPAC Name

4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKUTNUWXQVSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997132
Record name 9-Hydroxy-1',1',4,4,12'-pentamethyl-6',7',8',9',10',10'a-hexahydro-1'H,3'H,4H,4'H-spiro[1,4-dioxepino[2,3-g]indole-8,2'-[3a,9a](epiminomethano)cyclopenta[b]quinolizin]-11'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Marcfortine A

CAS RN

75731-43-0
Record name Marcfortine A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Hydroxy-1',1',4,4,12'-pentamethyl-6',7',8',9',10',10'a-hexahydro-1'H,3'H,4H,4'H-spiro[1,4-dioxepino[2,3-g]indole-8,2'-[3a,9a](epiminomethano)cyclopenta[b]quinolizin]-11'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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